

Tubastatin A efflux ratio blood-brain barrier penetration

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Compound Focus: Tubastatin A

CAS No.: 1252003-15-8

Cat. No.: S548562

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Tubastatin A BBB Penetration & Efflux Data

The table below summarizes the core quantitative data available in the literature.

Parameter	Reported Value	Experimental Context / Citation
Efflux Ratio	9.83 [1]	In vitro model (e.g., Caco-2, MDCK) [1].
Brain-to-Plasma Ratio (B/P)	0.15 [1]	Measured in mice; indicates limited brain penetration [1].
Plasma Half-Life ($t_{1/2}$)	0.35 h (IV), 0.86 h (PO) [1]	Rapid clearance observed in mouse PK studies [1].
Oral Bioavailability (F%)	~6% [1]	Low, attributed to high efflux impairing GI absorption [1].
Effective Dose (In Vivo)	10 - 100 mg/kg (IP injection) [1]	Doses shown to be efficacious in various neurological disease models despite low B/P ratio [1].

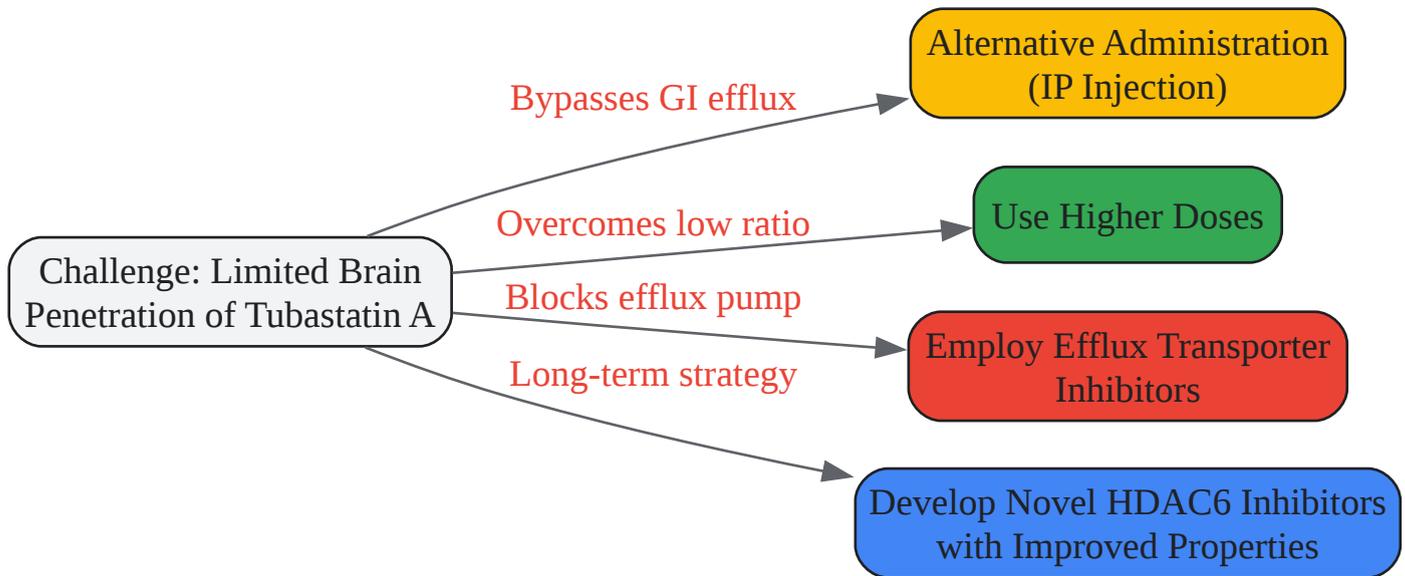
Experimental Evidence & Protocols

For your troubleshooting guides, the following key experimental findings and methodologies can be directly cited.

- **Mechanism of Limited Penetration:** Research confirms that **Tubastatin A**'s low brain concentration is due to active efflux at the BBB, not just passive diffusion limitations [1]. It is a substrate for efflux transporters, which are ATP-binding cassette (ABC) proteins that actively pump drugs out of the brain back into the blood [2].
- **In Vitro Transport Assay:** A standard method to determine the efflux ratio involves using cell monolayers (e.g., Caco-2, MDCK, or specialized brain endothelial cells). The protocol involves [3]:
 - Culturing cells on permeable transwell inserts to form a confluent monolayer.
 - Measuring the apparent permeability (Papp) of **Tubastatin A** in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
 - Calculating the efflux ratio as **Papp (B-A) / Papp (A-B)**. A ratio greater than 2-3 is typically indicative of active efflux [3].
- **In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study:** This protocol connects exposure to functional effect [1]:
 - **Administration:** **Tubastatin A** is typically administered via intraperitoneal (IP) injection to bypass first-pass metabolism and efflux in the gut [1].
 - **Sample Collection:** At predetermined time points post-dose, plasma and brain tissue are collected from rodents.
 - **Bioanalysis:** Drug concentrations in plasma and brain homogenate are quantified using LC-MS/MS.
 - **PD Readout:** The level of acetylated α -tubulin, a direct biomarker of HDAC6 inhibition, is measured in the brain via western blot. This confirms that despite low total concentrations, the drug is engaging its target [1] [4].

Troubleshooting & FAQs

The diagram below outlines the primary experimental strategies to address **Tubastatin A**'s BBB penetration challenge.



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- Despite a low B/P ratio, why are **Tubastatin A**'s in vivo effects still observed in brain disease models?
 - Answer: The intraperitoneal (IP) route of administration effectively bypasses pre-systemic clearance in the gut. Furthermore, the high distribution volume and, crucially, the high potency of **Tubastatin A** mean that even the small fraction that crosses the BBB is sufficient to inhibit HDAC6 and produce a measurable pharmacodynamic response, such as increased acetylated α -tubulin levels [1] [4].
- What is the most critical factor to consider when designing in vivo experiments with **Tubastatin A**?
 - Answer: **The route of administration** is paramount. Avoid oral dosing due to its very low (~6%) bioavailability from high efflux in the gastrointestinal tract. Intraperitoneal (IP) injection is the preferred and well-validated method for delivering **Tubastatin A** in preclinical models [1].
- Are there alternatives to **Tubastatin A** with better brain penetration?
 - Answer: **Yes, this is an active area of research. Newer, non-hydroxamate HDAC6 inhibitors are being developed specifically for enhanced CNS delivery. For example, the investigational compound T-518** has demonstrated superior brain penetration and efficacy in tauopathy mouse models [5]. Other research focuses on designing inhibitors with benzoheterocycle scaffolds to improve BBB permeability [6].

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